molecular formula C10H20ClNO B6189966 3-cyclobutoxycyclohexan-1-amine hydrochloride CAS No. 2680536-56-3

3-cyclobutoxycyclohexan-1-amine hydrochloride

Cat. No. B6189966
CAS RN: 2680536-56-3
M. Wt: 205.7
InChI Key:
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Description

3-cyclobutoxycyclohexan-1-amine hydrochloride, also known as CBCHA, is a cyclic amine compound that has been studied extensively in the field of organic chemistry. It is a derivative of cyclohexanamine, and is used in a variety of research applications, including synthesis, biochemistry, and drug discovery. CBCHA is a non-toxic, water-soluble compound that has a wide range of uses in the laboratory.

Mechanism of Action

3-cyclobutoxycyclohexan-1-amine hydrochloride acts as a proton acceptor in organic reactions. It is able to form hydrogen bonds with other molecules, and can be used to catalyze reactions. Its ability to form hydrogen bonds makes it particularly useful in the synthesis of peptides and proteins.
Biochemical and Physiological Effects
This compound has been studied extensively in terms of its biochemical and physiological effects. It has been shown to have an effect on the metabolism of amino acids, and has been found to inhibit the enzyme acetylcholinesterase. In addition, it has been found to have an effect on the production of neurotransmitters, and has been shown to modulate the activity of certain receptors in the brain.

Advantages and Limitations for Lab Experiments

3-cyclobutoxycyclohexan-1-amine hydrochloride has several advantages for laboratory experiments. It is a non-toxic, water-soluble compound, and is relatively easy to synthesize. It is also relatively inexpensive, and can be used in a variety of reactions. However, there are some limitations to its use. It can be difficult to control the reaction conditions, and the yield of the reaction can be low.

Future Directions

There are numerous possible future directions for the use of 3-cyclobutoxycyclohexan-1-amine hydrochloride in scientific research. It could be used in the synthesis of new compounds, or as a catalyst in organic reactions. It could also be used to study the biochemical and physiological effects of other compounds, or to develop new drugs. In addition, it could be used to study the structure and function of proteins and other molecules. Finally, it could be used to develop new methods for the synthesis of peptides and other molecules.

Synthesis Methods

3-cyclobutoxycyclohexan-1-amine hydrochloride is synthesized from cyclohexanone and ammonia. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is a cyclic amine hydrochloride. The reaction is relatively simple and can be completed in a few steps.

Scientific Research Applications

3-cyclobutoxycyclohexan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as cyclohexanamine and its derivatives. It has also been used in the synthesis of peptides, proteins, and other molecules. In addition, this compound has been used as a catalyst in organic reactions, and as a reagent in biochemistry and drug discovery.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclobutoxycyclohexan-1-amine hydrochloride involves the conversion of cyclohexanone to cyclohexanone oxime, followed by cyclization to form 3-cyclohexyl-2-methylidenebutan-2-one. This intermediate is then reacted with cyclobutylamine to form the target compound, which is subsequently converted to its hydrochloride salt.", "Starting Materials": [ "Cyclohexanone", "Hydroxylamine hydrochloride", "Sodium acetate", "Acetic acid", "Cyclobutylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form cyclohexanone oxime.", "The cyclohexanone oxime is then cyclized using sodium borohydride in methanol to form 3-cyclohexyl-2-methylidenebutan-2-one.", "3-cyclohexyl-2-methylidenebutan-2-one is reacted with cyclobutylamine in the presence of hydrochloric acid to form 3-cyclobutoxycyclohexan-1-amine.", "The final step involves the conversion of 3-cyclobutoxycyclohexan-1-amine to its hydrochloride salt using hydrochloric acid." ] }

CAS RN

2680536-56-3

Molecular Formula

C10H20ClNO

Molecular Weight

205.7

Purity

0

Origin of Product

United States

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